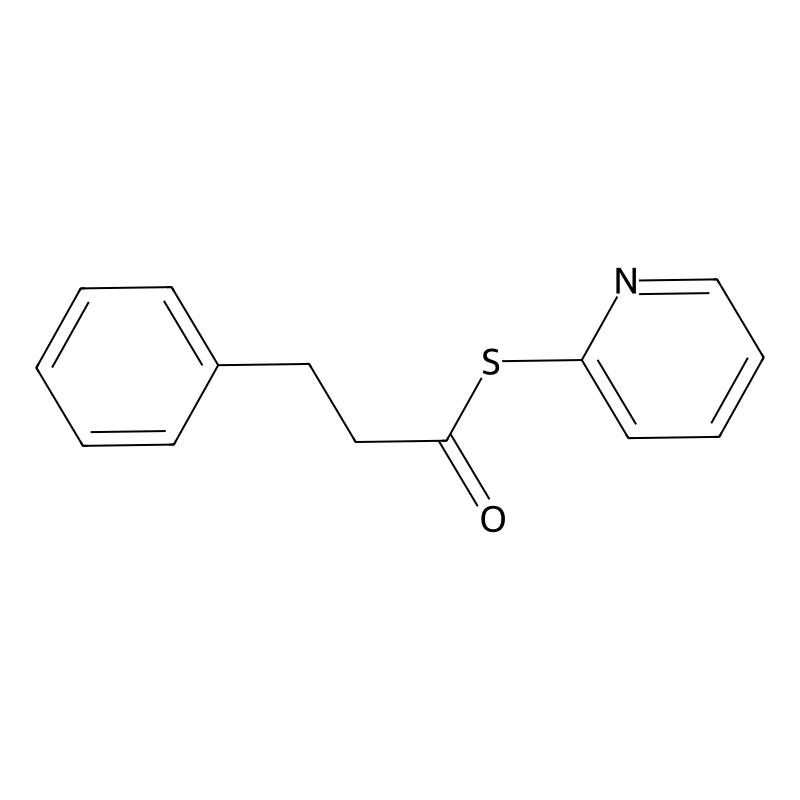S-Pyridin-2-yl 3-phenylpropanethioate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
S-Pyridin-2-yl 3-phenylpropanethioate is a thioester compound characterized by the presence of a pyridine ring and a phenyl group attached to a propanethioate backbone. Its molecular formula is C15H15NOS, and it features a sulfur atom that plays a critical role in its chemical reactivity. The compound's structure can be visualized as having a pyridine nitrogen contributing to its unique chemical properties, making it an interesting subject for various chemical and biological studies.
- Aldol Reactions: The compound can participate in aldol reactions, particularly when treated with Lewis acids or bases, leading to the formation of β-hydroxy thioesters. These reactions are significant for synthesizing more complex molecules .
- Esterification: The thioester functionality allows for esterification reactions with alcohols, which can be facilitated by various reagents such as N-acyl imidazolium .
- Nucleophilic Substitution: The sulfur atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .
Research indicates that thioesters like S-Pyridin-2-yl 3-phenylpropanethioate exhibit various biological activities. Some studies suggest potential antimicrobial properties, while others explore their role in enzyme inhibition and as intermediates in drug synthesis. The presence of the pyridine ring may enhance its interaction with biological targets due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Several methods have been developed for synthesizing S-Pyridin-2-yl 3-phenylpropanethioate:
- Direct Thioesterification: This method involves reacting a carboxylic acid derivative with a thiol in the presence of coupling agents or catalysts to form the thioester .
- Aldol Condensation: Using S-phenyl thioesters in aldol condensation reactions with aromatic aldehydes can yield this compound through stereoselective pathways .
- Reagent-Assisted Methods: Employing reagents such as tetrachlorosilane can facilitate selective reactions leading to the formation of the desired thioester .
S-Pyridin-2-yl 3-phenylpropanethioate has potential applications in:
- Pharmaceutical Chemistry: As an intermediate in the synthesis of bioactive compounds.
- Agricultural Chemicals: Potential use in developing new pesticides or herbicides due to its biological activity.
- Material Science: Its unique properties may be explored for creating novel materials with specific functionalities.
Interaction studies involving S-Pyridin-2-yl 3-phenylpropanethioate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest that the compound may interact favorably with certain protein targets, leading to inhibition or modulation of their activity.
When comparing S-Pyridin-2-yl 3-phenylpropanethioate with similar compounds, several notable analogs emerge:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| S-Phenyl 3-hydroxy-3-phenylpropanethioate | Hydroxy group on propanethioate | Exhibits different reactivity due to hydroxy group |
| 1-(Pyridin-4-yl)-3-(4-pyridin-4-ylphenyl)urea | Urea linkage with pyridine rings | Potentially different biological activities |
| S-Benzyl 3-hydroxypropanoate | Benzyl group instead of pyridine | Different steric effects influencing reactivity |
S-Pyridin-2-yl 3-phenylpropanethioate stands out due to its unique combination of a pyridine ring and thioester functionality, which may confer distinctive reactivity and biological properties compared to these analogs.








